molecular formula C24H24N2O5 B2640759 Ethyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-33-3

Ethyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Cat. No. B2640759
CAS RN: 868224-33-3
M. Wt: 420.465
InChI Key: IQWHAUCNZHDZMW-UHFFFAOYSA-N
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Description

The compound appears to contain an indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indoles are a significant class of compounds in medicinal chemistry and are present in many natural products .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains an indole ring, an isoquinoline ring, and an ester group, among others .


Chemical Reactions Analysis

Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .

Scientific Research Applications

Selective Inhibitors of SF-1

Research has identified isoquinolinones related to the queried compound as potent and selective inhibitors of Steroidogenic Factor 1 (SF-1), a transcription factor critical for steroidogenesis and reproductive function. These inhibitors have shown submicromolar potency in cell-based assays and represent valuable tools for exploring the therapeutic potential of targeting SF-1 in diseases related to steroidogenesis and endocrine function (Madoux et al., 2008).

Crystal Structure and DFT Studies

Another study focused on the crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) studies of an ethyl 2-oxoquinolin-1-yl acetate derivative. This research provides insight into the molecular arrangement and interactions within the crystal, as well as electronic properties that are essential for understanding the compound's chemical behavior and potential applications in materials science and molecular engineering (Baba et al., 2019).

Photochemical Synthesis

A study from 1974 demonstrated the photochemical synthesis of 2,3-homoindoles from related ethyl dihydroquinoline carboxylates. This synthesis approach highlights the compound's utility in generating indole derivatives, which are significant in pharmaceutical research for their biological activities (Ikeda et al., 1974).

Synthesis and Antimicrobial Activity

Research into the antimicrobial activity of novel quinolinone and pyrano[3,2-c]quinolinone derivatives stemming from similar ethyl 3-oxopropanoates has been explored. These studies underscore the potential pharmaceutical applications of these compounds in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also be interesting to investigate its interactions with various biological targets .

properties

IUPAC Name

ethyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-3-30-24(29)16(2)31-21-10-6-8-19-18(21)12-13-25(23(19)28)15-22(27)26-14-11-17-7-4-5-9-20(17)26/h4-10,12-13,16H,3,11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWHAUCNZHDZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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